

Technical Guide: Structure & Reactivity of 2-(p-Iodophenyl)dioxolane[1]

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Compound of Interest

Compound Name: 2-(p-Iodophenyl)dioxolane

Cat. No.: B8413683

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Executive Summary

2-(p-Iodophenyl)dioxolane (also known as 4-iodobenzaldehyde ethylene acetal) is a pivotal organo-iodine building block used extensively in medicinal chemistry and materials science.[1] It serves a dual function:

- **Protective Utility:** It masks the electrophilic aldehyde functionality of 4-iodobenzaldehyde, preventing unwanted nucleophilic attacks or oxidations.
- **Synthetic Handle:** The para-iodine substituent provides a high-reactivity site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) or lithium-halogen exchange, enabling the modular construction of complex biaryl or styrenyl scaffolds.[1]

This guide details its structural parameters, spectroscopic signature, validated synthesis protocols, and reactivity profile.

Structural Characterization

The molecule consists of a 1,3-dioxolane ring fused at the C2 position to a 4-iodophenyl group. [1] The acetal linkage renders the former aldehyde carbon tetrahedral (), disrupting the conjugation between the oxygen atoms and the aromatic ring, thereby stabilizing the molecule against basic and nucleophilic reagents.

Physicochemical Profile[1][2][3][4]

Property	Value / Description
IUPAC Name	2-(4-Iodophenyl)-1,3-dioxolane
Molecular Formula	
Molecular Weight	276.07 g/mol
CAS Number	Analogous to 10602-01-4 (Bromo); Specific: 19523-18-3
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water
Geometry	Dioxolane Ring: Envelope conformation (C2 puckered). Aromatic Ring: Planar. C-I Bond Length: ~2.10 Å (Typical for Ar-I). ^{[1][2][3][4]}

Conformational Analysis

The 1,3-dioxolane ring typically adopts a dynamic envelope conformation to minimize torsional strain and diaxial interactions. The phenyl substituent at C2 prefers the pseudo-equatorial position to reduce steric repulsion with the ethylene bridge protons. This conformation is critical for understanding the steric demand during metal-catalyzed coupling reactions.^[1]

Spectroscopic Signature

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data is derived from standard substituent effects and analogous halo-acetals.

H NMR Data (400 MHz,)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.70 – 7.75	Doublet (Hz)	2H	Ar-H (ortho to I)	Deshielded by Iodine's anisotropy.[1]
7.20 – 7.25	Doublet (Hz)	2H	Ar-H (meta to I)	Ortho to the electron-donating acetal group.[1]
5.75	Singlet	1H	CH (Acetal methine)	Diagnostic peak; loss of aldehyde CHO (~10 ppm).
4.00 – 4.15	Multiplet	4H	O-CH CH -O	Characteristic AA'BB' system of the dioxolane ring.[1]

C NMR Data (100 MHz,)

- Acetal Carbon (C2):

ppm (Distinctive signal).

- Aromatic C-I:

ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine).

- Aromatic C-ipso (to acetal):

ppm.[1]

- Dioxolane Carbons:

ppm.

Synthesis Protocol

The synthesis follows a classic Dean-Stark protection strategy.^[1] This reversible reaction is driven to completion by the azeotropic removal of water.

Reagents & Materials

- Substrate: 4-Iodobenzaldehyde (1.0 equiv).^[1]
- Reagent: Ethylene Glycol (1.2 – 1.5 equiv).
- Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 equiv).^{[1][5]}
- Solvent: Toluene (anhydrous).
- Apparatus: Dean-Stark trap, Reflux condenser.

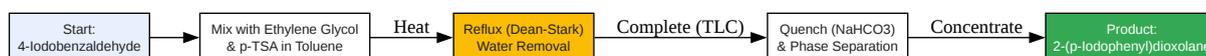
Step-by-Step Procedure

- Setup: Charge a round-bottom flask with 4-iodobenzaldehyde (e.g., 10 mmol) and toluene (50 mL).
- Addition: Add ethylene glycol (15 mmol) and p-TSA (0.5 mmol).
- Reflux: Heat the mixture to vigorous reflux (). Ensure the toluene condenses into the Dean-Stark trap.^[1]
- Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours). Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde ().
- Workup: Cool to room temperature. Wash the organic phase with sat.^[6] (to neutralize acid) and brine.

- Purification: Dry over

, filter, and concentrate in vacuo. The crude oil is often pure enough (>95%), but can be distilled or passed through a short silica plug if necessary.

Synthesis Workflow Diagram



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Figure 1: Acid-catalyzed acetalization workflow using Dean-Stark water removal.

Reactivity & Applications

The strategic value of **2-(p-iodophenyl)dioxolane** lies in its orthogonal reactivity.^[1] The dioxolane ring is stable to basic, nucleophilic, and reductive conditions, allowing the iodine handle to be manipulated without affecting the masked aldehyde.

Palladium-Catalyzed Cross-Coupling

The C-I bond is highly labile to oxidative addition by Pd(0), making this compound an excellent substrate for:

- Suzuki-Miyaura Coupling: Reaction with aryl/vinyl boronic acids to form biaryls.^[1]
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
- Heck Reaction: Reaction with olefins to form styrenyl derivatives.

Note: The iodine atom is significantly more reactive than the corresponding bromine analog, often allowing couplings to proceed at lower temperatures (RT to

) or with lower catalyst loadings.

Lithium-Halogen Exchange

Treatment with organolithiums (e.g.,

-BuLi) or Grignard reagents (

-PrMgCl) effects a rapid I

Li exchange.[1]

- Intermediate: Generates a masked formyl-phenyllithium species.
- Application: This nucleophile can attack ketones, esters, or epoxides. The aldehyde is then unmasked in the workup (acidic hydrolysis), effectively allowing the "addition of an aldehyde anion" (umpolung logic).

Deprotection

The dioxolane group is cleaved to restore the aldehyde using aqueous acid.

- Standard Protocol:

(1:1) with catalytic

or

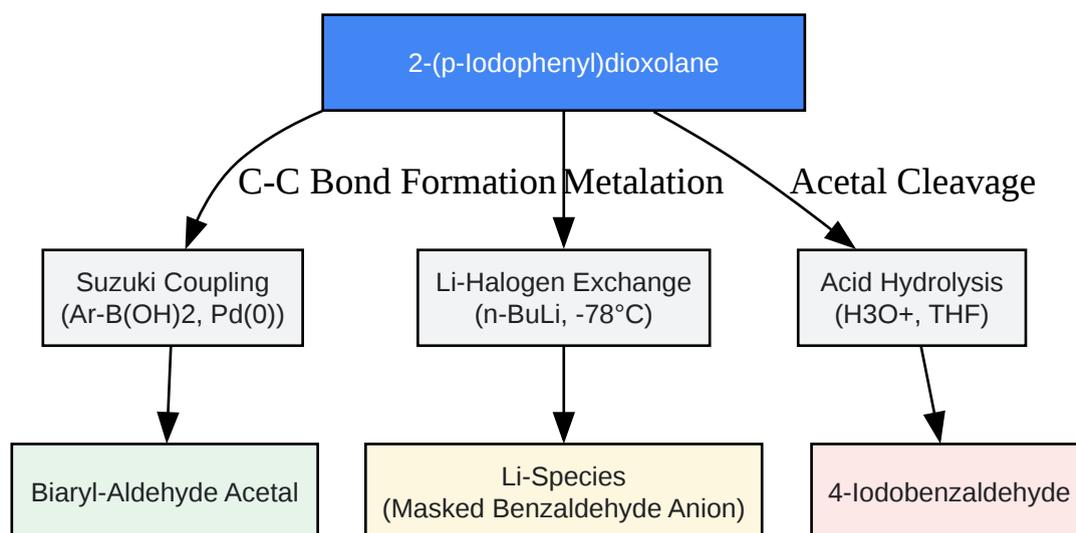
at RT.

- Mechanism: Protonation of one acetal oxygen

Ring opening

Hydrolysis.

Reaction Pathways Diagram



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Figure 2: Divergent reactivity profile showing cross-coupling, metalation, and deprotection pathways.[1]

References

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